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Introduction
O-1918 is a synthetic analog of cannabidiol that has emerged as a critical pharmacological tool

for investigating the role of the orphan G protein-coupled receptor 55 (GPR55), often referred

to as the "abnormal cannabidiol receptor," in endothelial cell biology.[1][2] Unlike cannabidiol,

O-1918 does not exhibit significant affinity for the classical cannabinoid receptors CB1 and

CB2.[1] Its primary utility lies in its selective antagonism of GPR55, making it an invaluable

instrument for elucidating the downstream signaling cascades that govern endothelial function,

including vasodilation, inflammation, and permeability. This technical guide provides a

comprehensive overview of O-1918, its mechanism of action, and its application in endothelial

research, with a focus on quantitative data, detailed experimental protocols, and signaling

pathway visualizations.

Core Mechanism of Action
O-1918 functions as a selective antagonist at the GPR55 receptor in endothelial cells.[1][2] By

blocking the binding of GPR55 agonists, such as abnormal cannabidiol (abn-cbd) and

lysophosphatidylinositol (LPI), O-1918 inhibits the initiation of downstream intracellular

signaling pathways.[1][3] This antagonistic action allows researchers to dissect the specific

contributions of GPR55 activation to various endothelial responses.
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Modulation of Endothelial Vasomotor Tone
O-1918 has been extensively studied for its role in regulating vascular tone, primarily through

its ability to counteract agonist-induced vasodilation.

Inhibition of Vasodilation
O-1918 effectively inhibits the endothelium-dependent vasorelaxation induced by GPR55

agonists. This effect is a cornerstone of its characterization and is crucial for understanding the

role of GPR55 in regulating blood vessel diameter.

Quantitative Data on O-1918's Inhibition of Vasodilation
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[1]

Experimental Protocol: Wire Myography for Vasodilation
Studies
Wire myography is a standard ex vivo technique to assess the contractile and relaxant

properties of isolated small arteries.[3][5][6]
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Detailed Methodology:

Vessel Dissection: Isolate third-order branches of the superior mesenteric artery from a male

Wistar rat (250-300g) euthanized by a humane method. Immediately place the artery in cold,

oxygenated physiological salt solution (PSS) of the following composition (in mM): NaCl 119,

KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, and glucose 5.5.

Vessel Mounting: Under a dissecting microscope, carefully remove adherent connective and

adipose tissue. Cut 2 mm long segments and mount them on two 40 µm stainless steel wires

in the jaws of a wire myograph.

Equilibration: Submerge the mounted vessel in a chamber containing PSS, maintained at

37°C and continuously bubbled with 95% O2 / 5% CO2. Allow the vessel to equilibrate for 30

minutes.

Normalization: Determine the optimal resting tension for the vessel by a standardized

normalization procedure to ensure maximal active tension development.

Viability Check: Assess the viability of the vessel by contracting it with a high-potassium

solution (KPSS), followed by a washout and return to baseline tension.

Pre-constriction: Pre-constrict the arterial rings with an alpha-1 adrenergic agonist such as

phenylephrine or methoxamine to approximately 80% of the maximal contraction.

Concentration-Response Curve: Once a stable plateau of contraction is reached, add

cumulative concentrations of the GPR55 agonist (e.g., abn-cbd or O-1602) to elicit a

concentration-dependent relaxation.

Antagonism with O-1918: In a parallel set of experiments, pre-incubate the vessels with O-

1918 (e.g., 10 µM) for 30 minutes before pre-constriction. Then, repeat the concentration-

response curve to the GPR55 agonist.

Data Analysis: Express the relaxation responses as a percentage of the pre-constriction

tone. Compare the concentration-response curves in the absence and presence of O-1918

to determine the antagonistic effect.

Experimental Workflow for Wire Myography
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Caption: Workflow for assessing O-1918's effect on vasodilation using wire myography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b109532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways Modulated by O-1918
O-1918's antagonism of GPR55 provides a means to investigate the downstream signaling

pathways regulated by this receptor in endothelial cells.

GPR55-PI3K/Akt-eNOS Pathway
A key signaling cascade initiated by GPR55 activation involves the Phosphoinositide 3-kinase

(PI3K)/Protein Kinase B (Akt) pathway, leading to the phosphorylation and activation of

endothelial nitric oxide synthase (eNOS).[1][7] This results in the production of nitric oxide

(NO), a potent vasodilator. O-1918 blocks this entire cascade by preventing the initial GPR55

activation.

Signaling Pathway Diagram: GPR55-PI3K/Akt-eNOS
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Caption: O-1918 inhibits the GPR55-mediated activation of the PI3K/Akt/eNOS pathway.

Intracellular Calcium Mobilization
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GPR55 activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i).

[8] O-1918 has been shown to inhibit agonist-induced calcium signaling in endothelial cells.

Quantitative Data on O-1918's Effect on Calcium Signaling

Cell Type Agonist
O-1918
Concentration

Effect Reference

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Anandamide (10

µM)
10 µM

Prevented

anandamide-

induced Ca2+

signaling

[1]

Experimental Protocol: Live-Cell Calcium Imaging
This protocol allows for the real-time measurement of intracellular calcium changes in response

to GPR55 agonists and the inhibitory effect of O-1918.[9][10]

Detailed Methodology:

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on glass-bottom

dishes suitable for microscopy.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation

with the dye for 30-60 minutes at 37°C.

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped

with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system

(for Fluo-4). Perfuse the cells with a physiological buffer and record the baseline

fluorescence for several minutes.

Agonist Stimulation: Introduce a GPR55 agonist (e.g., LPI or abn-cbd) into the perfusion

buffer and continue to record the fluorescence changes, which indicate an increase in

intracellular calcium.
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O-1918 Inhibition: In a separate experiment, pre-incubate the dye-loaded cells with O-1918

(e.g., 10 µM) for 20-30 minutes before agonist stimulation.

Data Analysis: Quantify the changes in fluorescence intensity or the ratiometric signal over

time. Compare the agonist-induced calcium transients in the absence and presence of O-

1918.

Role in Endothelial Inflammation and Permeability
Emerging evidence suggests a role for GPR55 in inflammatory processes and the regulation of

endothelial barrier function. O-1918 is a valuable tool to investigate these aspects.

Modulation of Inflammatory Signaling
GPR55 activation has been linked to the activation of pro-inflammatory transcription factors

such as NF-κB.[11][12] By blocking GPR55, O-1918 can be used to study the contribution of

this receptor to inflammatory responses in endothelial cells, such as the expression of

adhesion molecules and the production of inflammatory cytokines.

Signaling Pathway Diagram: GPR55 and NF-κB Activation
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Caption: O-1918 can be used to investigate the role of GPR55 in NF-κB-mediated

inflammation.

Regulation of Endothelial Permeability
GPR55 activation has been shown to modulate endothelial barrier function, potentially leading

to increased permeability.[8] O-1918 can be employed to determine the extent to which GPR55

contributes to changes in endothelial permeability in response to various stimuli.

Experimental Protocol: Endothelial Permeability Assay
(Transwell)
This in vitro assay measures the passage of a tracer molecule across an endothelial cell

monolayer, providing an index of barrier integrity.

Detailed Methodology:

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a

Transwell insert and culture until a confluent monolayer is formed.

Treatment: Treat the endothelial monolayer with the stimulus of interest in the presence or

absence of O-1918 for a defined period.

Tracer Addition: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-

dextran) to the upper chamber of the Transwell insert.

Sampling: At various time points, collect samples from the lower chamber.

Quantification: Measure the fluorescence of the samples from the lower chamber using a

plate reader.

Data Analysis: Calculate the amount of tracer that has passed through the monolayer and

compare the permeability between different treatment groups. An increase in fluorescence in

the lower chamber indicates increased permeability.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6684354/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


O-1918 is an indispensable pharmacological tool for elucidating the multifaceted roles of

GPR55 in endothelial cell function. Its ability to selectively antagonize this receptor allows for

the precise investigation of its involvement in vasodilation, intracellular signaling, inflammation,

and permeability. The experimental protocols and signaling pathway diagrams provided in this

guide offer a framework for researchers to design and interpret experiments aimed at further

unraveling the complexities of GPR55-mediated endothelial modulation. As our understanding

of GPR55's physiological and pathological significance continues to grow, the utility of O-1918

in cardiovascular research and drug development is set to expand.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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